2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is an organic compound belonging to the category of heterocyclic compounds. With its complex structure, it has sparked interest in various scientific fields such as organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step processes beginning with the formation of the triazole ring, followed by the introduction of the indole, methoxyphenyl, and dimethylphenyl groups. This often necessitates the use of diverse reagents, catalysts, and specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale synthesis techniques, including continuous-flow reactions and the use of high-throughput screening for optimizing conditions. The focus is on maximizing yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound can undergo a range of reactions such as:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Could lead to the cleavage of the sulfur linkage.
Substitution: Various nucleophiles could target specific positions on the molecule.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The conditions often require careful control of temperature, solvent choice, and time.
Major Products Formed
The major products can vary widely based on the reaction type. Oxidation may yield sulfoxide derivatives, reduction could result in thioether cleavage products, and substitution could yield modified triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its structure offers various sites for further functionalization, making it a versatile tool.
Biology
Biologically, it might exhibit interesting pharmacological properties due to its triazole and indole components, which are known for their bioactive potentials.
Medicine
Medically, it can be investigated for potential therapeutic applications, such as anticancer, antifungal, or antibacterial activities.
Industry
Industrially, the compound could be explored for its utility in material science, potentially serving as a building block for advanced materials or polymers.
Mechanism of Action
The compound's mechanism of action involves interacting with specific molecular targets, potentially including enzymes or receptors in biological systems. Its triazole ring can inhibit certain enzymes, while the indole group can interact with various protein targets, affecting signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-thiol derivatives
4-methoxyphenyl triazole derivatives
N-(2,4-dimethylphenyl)acetamide derivatives
Uniqueness
What sets 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide apart is the unique combination of the indole, triazole, and methoxyphenyl groups, offering a distinctive set of chemical and biological properties that are not as pronounced in other similar compounds.
Conclusion
This compound represents a fascinating compound with multifaceted applications across chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable subject for ongoing research and exploration.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2S/c1-17-8-13-23(18(2)14-17)29-25(33)16-35-27-31-30-26(22-15-28-24-7-5-4-6-21(22)24)32(27)19-9-11-20(34-3)12-10-19/h4-15,28H,16H2,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPJXDQIHPQHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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